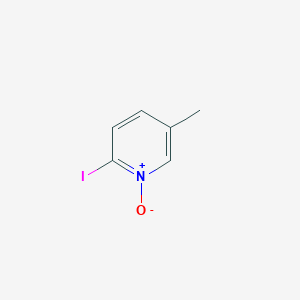
2-Iodo-5-methyl-1-oxo-1lambda~5~-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-5-methylpyridine 1-oxide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the second position, a methyl group at the fifth position, and an oxide group at the first position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methylpyridine 1-oxide typically involves the iodination of 5-methylpyridine followed by oxidation. One common method starts with 5-methylpyridine, which undergoes iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The resulting 2-iodo-5-methylpyridine is then oxidized to form 2-Iodo-5-methylpyridine 1-oxide .
Industrial Production Methods
Industrial production methods for 2-Iodo-5-methylpyridine 1-oxide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
2-Iodo-5-methylpyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to 2-Iodo-5-methylpyridine using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Further oxidized pyridine derivatives.
Reduction: 2-Iodo-5-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-Iodo-5-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Iodo-5-methylpyridine 1-oxide involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the iodine atom, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including coupling reactions and substitutions. The oxide group also contributes to its chemical behavior by influencing the electron density on the pyridine ring .
相似化合物的比较
Similar Compounds
2-Iodo-5-methylpyridine: Lacks the oxide group, making it less reactive in certain chemical reactions.
5-Methylpyridine: Lacks both the iodine and oxide groups, resulting in different chemical properties and reactivity.
2-Iodo-4-methylpyridine: Similar structure but with the methyl group at the fourth position, leading to different steric and electronic effects.
Uniqueness
2-Iodo-5-methylpyridine 1-oxide is unique due to the combination of the iodine atom, methyl group, and oxide group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound in various chemical and biological applications.
属性
CAS 编号 |
91668-86-9 |
|---|---|
分子式 |
C6H6INO |
分子量 |
235.02 g/mol |
IUPAC 名称 |
2-iodo-5-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6INO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3 |
InChI 键 |
BYMYMHRJDVWXCY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C[N+](=C(C=C1)I)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide](/img/structure/B14358653.png)
![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
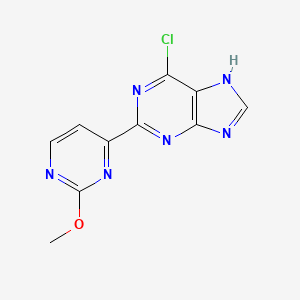
![Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate](/img/structure/B14358682.png)
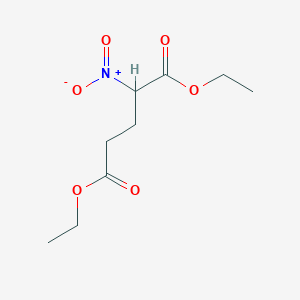
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)
![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
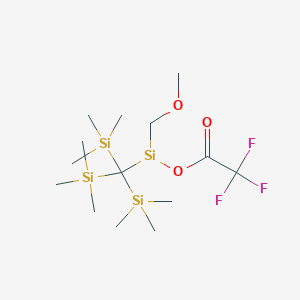
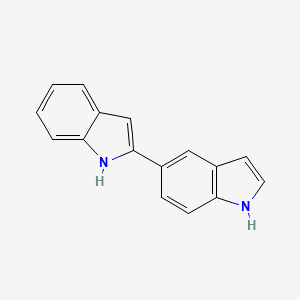

![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
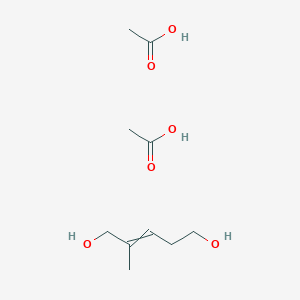
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
